![molecular formula C15H17NO4S B12913446 N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide CAS No. 678185-04-1](/img/structure/B12913446.png)
N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide
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Overview
Description
N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide is a synthetic organic compound that features a furan ring, a phenylsulfonyl group, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan-2-yl Ethyl Intermediate: Starting with furan, an alkylation reaction can introduce the ethyl group at the 2-position.
Introduction of the Phenylsulfonyl Group: The intermediate can then undergo a sulfonylation reaction with phenylsulfonyl chloride in the presence of a base to form the phenylsulfonyl ethyl intermediate.
Formamide Formation: Finally, the formamide group can be introduced through a formylation reaction using formic acid or formyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The formamide group can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenylsulfonyl group could play roles in binding to these targets, while the formamide group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Furylmethyl)-N-(phenylsulfonyl)formamide: Similar structure but with a different substitution pattern.
N-(1-(Thiophen-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide: Contains a thiophene ring instead of a furan ring.
N-(1-(Furan-2-yl)ethyl)-N-(2-(tosyl)ethyl)formamide: Contains a tosyl group instead of a phenylsulfonyl group.
Uniqueness
N-(1-(Furan-2-yl)ethyl)-N-(2-(phenylsulfonyl)ethyl)formamide is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both a furan ring and a phenylsulfonyl group can influence its interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide, with the chemical formula C₁₅H₁₇NO₄S and CAS number 678185-04-1, is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound features a furan ring, a phenylsulfonyl group, and a formamide moiety. These functional groups contribute to its unique chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇NO₄S |
Molecular Weight | 307.4 g/mol |
IUPAC Name | This compound |
InChI Key | KWFGLTRVFAOMPR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The furan ring and sulfonyl group are believed to play critical roles in binding interactions, potentially modulating enzymatic activities and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, derivatives of similar sulfonamide structures have shown significant inhibition of cancer cell proliferation. The compound's mechanism may involve the induction of apoptosis in cancer cells through various pathways:
- Cytotoxicity Assays : The SRB assay has been employed to evaluate the cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), A-549 (lung cancer), and HT-29 (colon cancer). Results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HeLa | 15.4 | Significant inhibition |
A-549 | 12.3 | High sensitivity |
HT-29 | 18.7 | Moderate sensitivity |
Structure-Activity Relationship (SAR)
The presence of various substituents on the phenylsulfonyl group significantly influences the biological activity of the compound. Studies suggest that specific substitutions can enhance antioxidant properties and cytotoxic effects:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups like trifluoromethyl (OCF3) demonstrated higher scavenging activity against DPPH radicals compared to those with electron-donating groups .
Study 1: Antioxidant Activity
A series of sulfonyl derivatives were synthesized and evaluated for their antioxidant potential using DPPH and ABTS assays. The results indicated that certain modifications to the structure led to improved radical scavenging abilities, suggesting potential applications in oxidative stress-related conditions.
Study 2: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit key enzymes involved in tumor progression, such as acetylcholinesterase (AChE). This inhibition suggests a potential role in treating neurodegenerative diseases alongside its anticancer properties .
Properties
CAS No. |
678185-04-1 |
---|---|
Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide |
InChI |
InChI=1S/C15H17NO4S/c1-13(15-8-5-10-20-15)16(12-17)9-11-21(18,19)14-6-3-2-4-7-14/h2-8,10,12-13H,9,11H2,1H3 |
InChI Key |
KWFGLTRVFAOMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)N(CCS(=O)(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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